molecular formula C12H12F3NO2 B1447168 2,3,5-Trifluoro-4-piperidin-1-ylbenzoic acid CAS No. 1858255-57-8

2,3,5-Trifluoro-4-piperidin-1-ylbenzoic acid

Cat. No.: B1447168
CAS No.: 1858255-57-8
M. Wt: 259.22 g/mol
InChI Key: HZNWIJYBGWXPAS-UHFFFAOYSA-N
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Description

2,3,5-Trifluoro-4-piperidin-1-ylbenzoic acid is a chemical compound with the molecular formula C12H12F3NO2 and a molecular weight of 259.22 g/mol It is characterized by the presence of trifluoromethyl groups and a piperidine ring attached to a benzoic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 2,3,5-trifluorobenzoic acid with piperidine under specific conditions to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of catalysts, controlled reaction environments, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2,3,5-Trifluoro-4-piperidin-1-ylbenzoic acid can undergo various chemical reactions, including:

    Substitution Reactions: The trifluoromethyl groups can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The benzoic acid moiety can be oxidized or reduced under appropriate conditions.

    Condensation Reactions: The carboxylic acid group can react with amines or alcohols to form amides or esters.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydride or potassium carbonate in polar aprotic solvents.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can modify the benzoic acid moiety.

Scientific Research Applications

2,3,5-Trifluoro-4-piperidin-1-ylbenzoic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biological targets.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2,3,5-Trifluoro-4-piperidin-1-ylbenzoic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl groups and piperidine ring contribute to its binding affinity and activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2,3,5-Trifluorobenzoic acid: Lacks the piperidine ring, making it less versatile in certain applications.

    4-Piperidinylbenzoic acid: Does not have the trifluoromethyl groups, which can affect its chemical reactivity and biological activity.

Uniqueness

2,3,5-Trifluoro-4-piperidin-1-ylbenzoic acid is unique due to the combination of trifluoromethyl groups and a piperidine ring on a benzoic acid core. This structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .

Properties

IUPAC Name

2,3,5-trifluoro-4-piperidin-1-ylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12F3NO2/c13-8-6-7(12(17)18)9(14)10(15)11(8)16-4-2-1-3-5-16/h6H,1-5H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZNWIJYBGWXPAS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=C(C=C(C(=C2F)F)C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201239018
Record name Benzoic acid, 2,3,5-trifluoro-4-(1-piperidinyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201239018
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1858255-57-8
Record name Benzoic acid, 2,3,5-trifluoro-4-(1-piperidinyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1858255-57-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzoic acid, 2,3,5-trifluoro-4-(1-piperidinyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201239018
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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